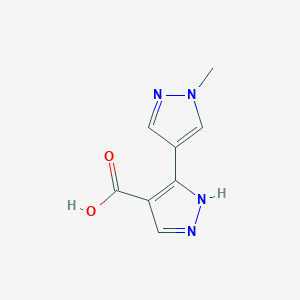
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid
説明
“3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a carboxylic acid group (-COOH) and two pyrazole rings. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two pyrazole rings and a carboxylic acid group. The presence of nitrogen in the pyrazole rings would make them aromatic and potentially reactive .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole rings and the carboxylic acid group. The pyrazole rings could potentially undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .
科学的研究の応用
Synthesis and Biological Applications
The compound "3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid" and its derivatives are significant in the realm of heterocyclic chemistry, particularly for their biological activities. A mini-review by Cetin (2020) discusses the synthesis of pyrazole carboxylic acid derivatives and their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The review provides insights into the biological applications of these compounds, emphasizing their importance in medicinal chemistry (Cetin, 2020).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in the synthesis of bioactive pyrazole derivatives via multicomponent reactions (MCRs) have been highlighted by Becerra et al. (2022). This review focuses on the synthesis of pyrazole derivatives exhibiting antibacterial, anticancer, antifungal, antioxidant, and various other activities. The emphasis on MCRs underscores the efficiency and eco-friendliness of synthesizing biologically active molecules containing the pyrazole moiety (Becerra, Abonía, & Castillo, 2022).
Chemical Inhibitors and Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) investigates the role of chemical inhibitors, including pyrazole derivatives, in the selectivity and inhibition of cytochrome P450 (CYP) isoforms in human liver microsomes. This research provides crucial insights into the metabolic pathways and drug-drug interaction potential of these compounds, relevant for their application in pharmacokinetics and drug development (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Pyrazole Derivatives as Anticancer Agents
The review by Tokala, Bora, and Shankaraiah (2022) elaborates on the synthesis of pyrazole derivatives using Knoevenagel condensation, showcasing their significant anticancer activities. The potential of these compounds to target various cancer biomarkers highlights their importance in developing new anticancer drugs and therapeutic strategies (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-12-4-5(2-10-12)7-6(8(13)14)3-9-11-7/h2-4H,1H3,(H,9,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMIIGOWNFQXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



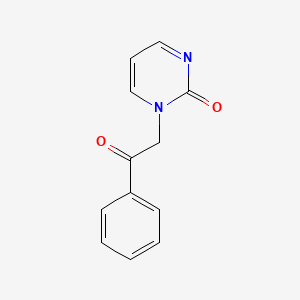
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)
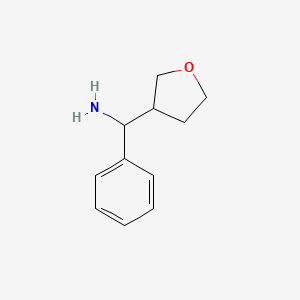
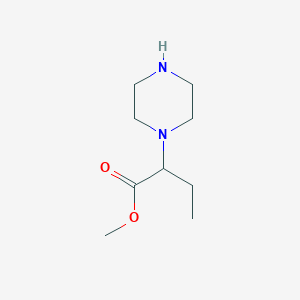
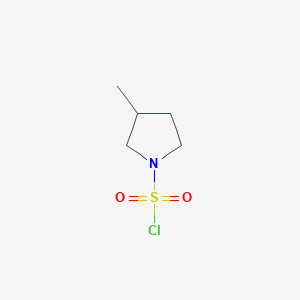
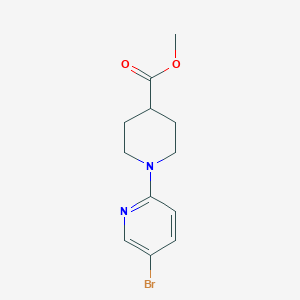
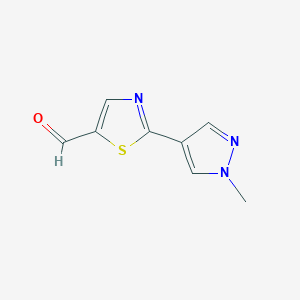
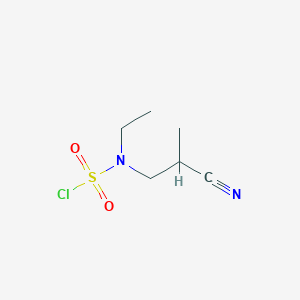
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)
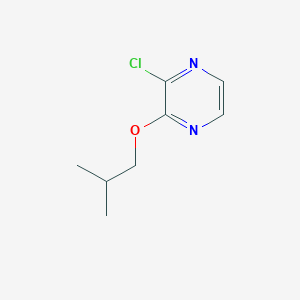
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)
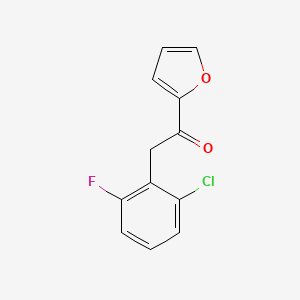
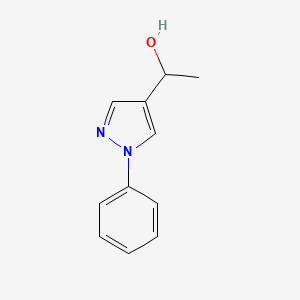
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)